



# Spectroscopic Analysis of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191

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This guide provides a comprehensive overview of the spectroscopic data for **1-(4-Methoxyphenyl)ethanol**, a significant organic compound utilized in various research and development applications, including the study of photolysis and the synthesis of other chemical entities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows.

## **Chemical Structure and Properties**

IUPAC Name: **1-(4-methoxyphenyl)ethanol**[2][3] Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>[2][3] Molecular Weight: 152.19 g/mol [2][4] CAS Registry Number: 3319-15-1[5]

## **Spectroscopic Data**

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(4-Methoxyphenyl)ethanol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. [6] For **1-(4-Methoxyphenyl)ethanol**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-(4-Methoxyphenyl)ethanol** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.26-7.33	m	Ar-H	
6.87-6.98	m	Ar-H	
5.08-5.10	m	СН-ОН	
3.86	S	O-CH <sub>3</sub>	_
2.68	S	ОН	_
1.49	d	6.4	C-CH₃
(Solvent: CDCl <sub>3</sub> )			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-(4-Methoxyphenyl)ethanol** 

Chemical Shift (δ) ppm	Assignment		
160.1	C-OCH₃ (Aromatic)		
141.5	C-CH(OH)CH₃ (Aromatic)		
127.0	Ar-CH		
115.2	Ar-CH		
69.8	СН-ОН		
55.3	O-CH₃		
25.3	C-CH₃		
(Solvent: CDCl <sub>3</sub> )[7]			

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Table 3: IR Spectroscopic Data for 1-(4-Methoxyphenyl)ethanol



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	
3363	O-H stretch (alcohol)	
3030	sp <sup>2</sup> C-H stretch (aromatic)	
2950-2850	sp³ C-H stretch (aliphatic)	
1605, 1510	C=C stretch (aromatic ring)	
1240	C-O stretch (aryl ether)	
1084	C-O stretch (alcohol)	
836	C-H bend (para-disubstituted aromatic)	
(Technique: Thin Film)[7]		

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[10][11][12]

Table 4: Mass Spectrometry Data for 1-(4-Methoxyphenyl)ethanol

m/z	Relative Intensity (%)	Proposed Fragment
152	Moderate	[M] <sup>+</sup> (Molecular Ion)
137	High	[M - CH₃] <sup>+</sup>
109	Base Peak	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [C <sub>7</sub> H <sub>9</sub> O] <sup>+</sup>
94	Moderate	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ]+
(Technique: Electron Ionization, GC-MS)[2]		

## **Experimental Protocols**



The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of 1-(4-Methoxyphenyl)ethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.[13][14][15] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6] [15] For ¹3C NMR, a more concentrated solution (50-100 mg) may be required.[13]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[6][13]
- Instrument Setup: Place the NMR tube in the spectrometer's probe.[16] The instrument's
  magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field
  homogeneity is then optimized through a process called "shimming" to ensure high
  resolution.[16]
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. For <sup>1</sup>H NMR, a few scans are typically sufficient. For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.[14]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

## **IR Spectroscopy Protocol**

- Sample Preparation (Thin Film/Neat): Since **1-(4-Methoxyphenyl)ethanol** is a liquid at room temperature, the neat (pure liquid) spectrum can be obtained.[3] Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. [9][17] Gently press the plates together to form a thin film.
- Alternative for Solids (Thin Solid Film): If the sample is a solid, dissolve about 50 mg in a volatile solvent like methylene chloride.[18] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid.[18]



- Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.[19] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.[8]

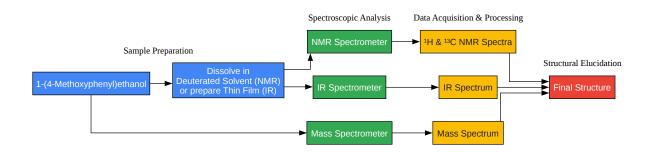
# Mass Spectrometry Protocol (Electron Ionization - GC-MS)

- Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the gas chromatograph (GC) inlet. The GC separates the components of the sample before they enter the mass spectrometer.
- Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[20] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]+).[10][12]
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[20][21]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
  quadrupole or magnetic sector), where they are separated based on their mass-to-charge
  (m/z) ratio.[12][21]
- Detection: A detector records the abundance of each ion at a specific m/z value.[12] The
  resulting mass spectrum is a plot of relative ion abundance versus m/z.[20]

## **Visualizations**

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its mass spectrometric fragmentation pattern.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Fragmentation pathway of **1-(4-Methoxyphenyl)ethanol** in mass spectrometry.

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## References

- 1. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 2. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. (S)-1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 6950190 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxyphenyl methyl carbinol [webbook.nist.gov]



- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. amherst.edu [amherst.edu]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. books.rsc.org [books.rsc.org]
- 17. webassign.net [webassign.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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